2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran
Description
Properties
IUPAC Name |
2-(iodomethyl)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHULEUDFQUKMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1OC(C2)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran typically involves the iodination of a precursor compound. One common method is the reaction of hexahydro-4H-furo[3,2-c]pyran with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodomethyl group serves as a key site for nucleophilic displacements, enabling functional group diversification:
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Amine alkylation : Reacts with primary/secondary amines (e.g., benzylamine, morpholine) under mild conditions (K₂CO₃, DMF, 25–50°C) to form tertiary amines. For example, substitution with dansylamine derivatives yields fluorescent probes for kinase studies .
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Thiol conjugation : Thiols (e.g., thiourea derivatives) displace iodide in polar aprotic solvents (DMF or DMSO) with >80% efficiency, producing sulfides for bioconjugation .
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Cross-coupling precursors : Converts to organoboron or zinc reagents via Miyaura borylation or Negishi reactions, enabling Suzuki or Kumada couplings .
Elimination Reactions
Under basic conditions, the iodomethyl group undergoes β-elimination to generate alkenes:
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Dehydrohalogenation : Treatment with DBU or NaHMDS in THF at 60°C eliminates HI, forming exocyclic alkenes. This reactivity is exploited in synthesizing spirocyclic furans .
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Catalytic deiodination : Pd/C or Ni catalysts in ethanol facilitate reductive elimination, yielding methylene-linked furopyran derivatives .
Cycloaddition and Ring-Opening Reactions
The furopyran core participates in regioselective ring modifications:
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Diels-Alder reactivity : The dihydrofuran moiety acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming hexahydronaphthofuran derivatives under thermal conditions .
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Acid-mediated ring expansion : HCl in dioxane opens the pyran ring, generating linear ketones that re-cyclize to form larger macrocycles (e.g., 10-membered lactones) .
Reaction Conditions and Yields Table
Stereochemical Considerations
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Diastereoselective substitutions : Bulky nucleophiles (e.g., tert-butylamine) favor axial attack due to steric hindrance from the fused pyran ring, yielding >4:1 diastereomeric ratios .
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Chiral resolution : Enzymatic resolution using lipases (e.g., CAL-B) separates enantiomers with ee >90% for pharmaceutical applications .
Green Chemistry Metrics
Scientific Research Applications
2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran involves its interaction with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues
Thieno[3,2-c]pyran Derivatives
Thieno[3,2-c]pyran derivatives replace the furan ring with a thiophene moiety. These compounds exhibit improved pharmacokinetic properties, such as higher lipophilicity (logP ≈ 3.5–4.5) and favorable polar surface area (TPSA < 100 Ų), ensuring membrane permeability and compliance with Lipinski’s rule .
| Parameter | 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran | Thieno[3,2-c]pyran Analogs |
|---|---|---|
| Core Structure | Furan + pyran | Thiophene + pyran |
| logP | Not reported | 3.5–4.5 |
| TPSA (Ų) | Estimated < 80 | 70–90 |
| Bioactivity | Limited data | Anti-inflammatory, anticancer |
Pyrano[3,2-c]pyran Derivatives
Pyrano[3,2-c]pyran derivatives, synthesized via one-pot reactions using KF/Al₂O₃ catalysis, lack the iodomethyl group but share the fused pyran core. These compounds are primarily explored for their antioxidant and antimicrobial activities. For instance, derivatives with electron-withdrawing substituents (e.g., cyano groups) show enhanced reactivity in Michael addition reactions .
Spiro-Furo[3,2-c]pyran Derivatives
Spiro compounds like 2-(3,4-dihydroxyphenyl)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5'-methylspiro[2H-furo[3,2-c]pyran-3,2'-furan]-3',4-dione exhibit potent anti-hepatoma activity. Their spiro architecture increases molecular complexity and stability, leading to IC₅₀ values of <10 µM against Hep-G2 cells. However, their higher molecular weight (>500 Da) may limit bioavailability compared to the simpler iodomethyl derivative .
Biological Activity
2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran is a chemical compound characterized by the molecular formula C8H13IO2. Its unique structure includes an iodomethyl group that enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C8H13IO2
- Molecular Weight : 268.094 g/mol
- IUPAC Name : 2-(iodomethyl)hexahydro-4H-furo[3,2-c]pyran
The presence of the iodomethyl group allows for various chemical reactions, including nucleophilic substitutions, which are critical for its biological interactions.
The biological activity of 2-(iodomethyl)hexahydro-4H-furo[3,2-c]pyran primarily stems from its ability to undergo nucleophilic substitution reactions. The iodomethyl group can react with nucleophiles such as amines and thiols, forming covalent bonds that can modulate enzyme activities or receptor functions. This mechanism is crucial in various biochemical pathways and cellular processes.
Biological Activities
Research has highlighted several biological activities associated with 2-(iodomethyl)hexahydro-4H-furo[3,2-c]pyran and its derivatives:
- Antimicrobial Activity :
- Antioxidant Activity :
- Antitumor Activity :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Research Findings
- A study highlighted the synthesis of various 4H-pyran derivatives, demonstrating their potential as acetylcholinesterase inhibitors (AChEIs), which are relevant for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
- Another investigation focused on the synthesis of biologically active molecules through multicomponent reactions (MCRs), emphasizing the importance of these compounds in drug development due to their diverse biological activities .
Q & A
Q. What are the common synthetic routes for 2-(iodomethyl)hexahydro-4H-furo[3,2-c]pyran, and how do reaction conditions influence yield?
- Methodological Answer : Electrocatalytic multicomponent reactions under mild conditions (e.g., alcohol solvents, alkali metal halides) are favored for constructing fused furopyran scaffolds. These methods avoid harsh oxidants and achieve yields of 73–82% by optimizing parameters like current density and electrolyte selection . For iodomethyl derivatives, nucleophilic substitution on preformed hexahydrofuropyran precursors using NaI/KI in polar aprotic solvents (e.g., DMF) under reflux is typical. Yield improvements (e.g., 65–75%) require controlled stoichiometry of the iodo source and inert atmospheres to prevent iodide oxidation .
Q. Which analytical techniques are critical for confirming the structure of 2-(iodomethyl)hexahydro-4H-furo[3,2-c]pyran?
- Methodological Answer :
- 1H/13C NMR : Key for identifying stereochemistry and substitution patterns. For example, the iodomethyl group exhibits distinct deshielding (δ 3.5–4.5 ppm for CH2I) in 1H NMR, while the furopyran oxygen atoms influence ring proton splitting .
- HRMS (ESI-TOF) : Confirms molecular formula via exact mass matching (e.g., [M+H]+ for C9H14IO3 requires m/z 313.0032).
- IR Spectroscopy : Detects functional groups like C-I stretches (~500 cm⁻¹) and pyran ring vibrations (~1600 cm⁻¹) .
Q. How can researchers assess the stability of this compound under experimental storage conditions?
- Methodological Answer : Stability tests should include:
- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.
- Light Sensitivity : Store in amber vials at -20°C under argon to prevent photolytic C-I bond cleavage.
- HPLC Purity Checks : Monitor degradation products over time (e.g., iodide release via ion chromatography) .
Advanced Research Questions
Q. What strategies enable stereochemical control during the synthesis of 2-(iodomethyl)hexahydro-4H-furo[3,2-c]pyran derivatives?
- Methodological Answer :
- Chiral Catalysts : Copper(II)–bisphosphine complexes induce diastereoselectivity in ring-closing steps (e.g., up to 85% de for tetrahydro-2H-pyran derivatives) .
- Solvent Effects : Polar solvents (e.g., THF) stabilize transition states favoring specific stereoisomers.
- Computational Modeling : DFT calculations predict steric/electronic barriers to guide catalyst design .
Q. How can conflicting cytotoxicity data for furopyran derivatives be resolved?
- Methodological Answer :
- Dose-Response Replicates : Conduct triplicate assays (e.g., MTT on Hep-G2 cells) to confirm IC50 consistency. Example: A spiro-furopyran analog showed IC50 = 20.8 ± 2.22 µg/mL against Hep-G2 but 167.00 ± 2.55 µM in normal cells, highlighting cell-type specificity .
- Purity Validation : Use preparative HPLC to isolate >98% pure samples, eliminating contaminants that skew bioactivity.
- Target Engagement Studies : Combine molecular docking (e.g., Flare software ) with kinase inhibition assays to validate mechanism-driven cytotoxicity .
Q. What in silico approaches predict the pharmacokinetic profile of 2-(iodomethyl)hexahydro-4H-furo[3,2-c]pyran?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, analogs with logP >3 may require PEGylation to enhance solubility .
- Bioavailability Radar : Evaluates drug-likeness via polarity, solubility, and saturation metrics. High oxygen content in furopyran derivatives often necessitates prodrug strategies .
Q. How can researchers troubleshoot low yields in iodomethyl functionalization reactions?
- Methodological Answer :
- Byproduct Analysis : Identify iodide oxidation (I₂) via GC-MS; add scavengers like Na2S2O3 to suppress side reactions.
- Alternative Iodination Agents : Replace NaI with TMS-I for milder conditions, reducing ring-opening side products.
- AI-Driven Retrosynthesis : Platforms like Pistachio or Reaxys suggest optimized pathways (e.g., late-stage iodination vs. early-stage building block incorporation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
